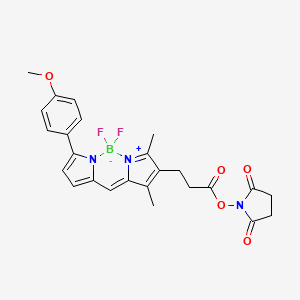

BDP TMR NHS ester

Übersicht

Beschreibung

BDP TMR NHS ester is a borondipyrromethene (BODIPY)-based fluorescent dye conjugated to a N-hydroxysuccinimide (NHS) ester reactive group. It is designed for amine-selective labeling of biomolecules, enabling applications in fluorescence microscopy, flow cytometry, and fluorescence polarization assays. Key properties include:

- Excitation/Emission Maxima: ~545 nm (ex) / ~580 nm (em), aligning with the TAMRA channel .

- Brightness: High molar absorptivity (~60,000 cm⁻¹·M⁻¹) and quantum yield (~0.9), ensuring strong signal intensity .

- Reactivity: NHS ester reacts efficiently with primary amines under mild conditions (pH 7–9) .

- Applications: Used in colocalization studies, protein labeling, and assays requiring photostability and low environmental sensitivity .

Vorbereitungsmethoden

Structural Overview and Key Properties

BDP TMR NHS ester (C₂₅H₂₄BF₂N₃O₅, MW 495.28 g/mol) consists of a BODIPY core modified with a tetramethylrhodamine (TMR)-like structure and an NHS ester group . The dye exhibits strong absorption at 542 nm (ε = 55,000 L·mol⁻¹·cm⁻¹) and emission at 574 nm, with a fluorescence quantum yield of 0.64 . Its hydrophobic nature ensures solubility in organic solvents such as DMF and DMSO, while the NHS ester enables efficient conjugation to primary amines under mild aqueous conditions .

Synthesis of the BODIPY Core Structure

The BODIPY core forms the foundation of the molecule. Its synthesis typically involves a condensation reaction between pyrrole derivatives and an aldehyde, followed by boron chelation.

Condensation and Chelation

A pyrrole derivative (e.g., 2,4-dimethylpyrrole) reacts with an aromatic aldehyde (e.g., 4-formylphenylacetic acid) in dichloromethane (DCM) under reflux. Boron trifluoride diethyl etherate (BF₃·OEt₂) is introduced to chelate the dipyrromethene intermediate, forming the BODIPY core . The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated using silica gel column chromatography with a hexane/ethyl acetate gradient .

Functionalization with Carboxylic Acid

To enable subsequent NHS ester formation, a carboxylic acid group is introduced. The BODIPY core undergoes nucleophilic substitution at the meso-position using bromoacetic acid in the presence of potassium carbonate (K₂CO₃) in anhydrous acetonitrile . The resulting BDP TMR carboxylic acid (C₂₃H₂₀BF₂N₃O₄, MW 481.23 g/mol) is purified via recrystallization from methanol .

Activation of Carboxylic Acid to NHS Ester

The conversion of BDP TMR carboxylic acid to its NHS ester derivative is a critical step, enabling amine reactivity. This process employs carbodiimide-mediated activation.

Reaction Mechanism

In anhydrous DMF, BDP TMR carboxylic acid reacts with N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) at 4°C for 12 hours . EDC facilitates the formation of an O-acylisourea intermediate, which reacts with NHS to yield the NHS ester (Fig. 1) . The reaction is quenched with aqueous Tris buffer (pH 7.4), and the product is extracted into DCM .

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Anhydrous DMF |

| Temperature | 4°C |

| Reaction Time | 12 hours |

| Molar Ratio (EDC:NHS) | 1.2:1 |

Purification and Quality Control

Chromatographic Purification

Crude this compound is purified via reversed-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid) . Fractions containing the product (retention time ~15–18 minutes) are pooled and lyophilized .

Analytical Characterization

-

¹H NMR (CDCl₃): δ 7.2–7.4 (aromatic protons), δ 2.8–3.1 (NHS methylene), δ 2.5 (BODIPY methyl groups) .

Applications in Bioconjugation

This compound is employed to label primary amines in biomolecules. For example, in protein labeling:

-

Reaction Setup : Dissolve the protein (1 mg/mL) in 0.1 M sodium bicarbonate (pH 8.3).

-

Dye Addition : Add this compound (10-fold molar excess) in DMSO.

-

Incubation : React at 25°C for 1 hour.

-

Quenching : Add Tris-HCl (pH 7.4) to a final concentration of 50 mM.

-

Purification : Remove unreacted dye using a desalting column .

Labeling Efficiency

| Parameter | Value |

|---|---|

| Dye:Protein Ratio | 3–5:1 (typical) |

| Fluorescence Yield | 85–90% |

Comparative Analysis with Related Dyes

| Property | This compound | TAMRA NHS Ester | Cyanine3 NHS Ester |

|---|---|---|---|

| λₐᵦₛ (nm) | 542 | 540 | 550 |

| ε (L·mol⁻¹·cm⁻¹) | 55,000 | 90,000 | 150,000 |

| Quantum Yield | 0.64 | 0.3 | 0.15 |

| Photostability | High | Moderate | Low |

This compound outperforms TAMRA and Cyanine3 in photostability and quantum yield, making it ideal for long-term imaging .

Challenges and Optimization Strategies

Hydrolysis Mitigation

-

Use anhydrous solvents and minimize reaction time in aqueous buffers .

-

Add NHS ester to the reaction mixture immediately after dissolution .

Low Labeling Efficiency

Analyse Chemischer Reaktionen

Types of Reactions

BDP TMR NHS ester undergoes several types of chemical reactions, including:

Substitution Reactions: The NHS ester group reacts specifically and efficiently with primary amines, such as the side chain of lysine residues or aminosilane-coated surfaces, to form a covalent bond.

Fluorescence Reactions: The compound exhibits fluorescence properties, making it useful in various fluorescence-based assays.

Common Reagents and Conditions

Primary Amines: The NHS ester reacts with primary amines under neutral or slightly basic conditions to form stable amide bonds.

Major Products Formed

The major product formed from the reaction of this compound with primary amines is a covalently bonded amide compound, which retains the fluorescent properties of the original dye .

Wissenschaftliche Forschungsanwendungen

Fluorescence Microscopy

BDP TMR NHS ester is extensively used in fluorescence microscopy for imaging cellular components. Its high brightness and photostability allow researchers to visualize dynamic biological processes with precision.

Key Features:

- Excitation Maximum: ~545 nm

- Emission Maximum: ~570 nm

- Quantum Yield: 0.95, indicating high fluorescence efficiency

Case Study:

In a study investigating cellular uptake of peptides, researchers utilized this compound to label peptide sequences. The resulting fluorescence allowed for real-time tracking of peptide distribution within live cells, demonstrating the dye's effectiveness in live-cell imaging applications .

Flow Cytometry

The compound is also employed in flow cytometry due to its distinct fluorescence characteristics. This compound enables precise cell sorting and phenotyping by providing clear signals that distinguish different cell populations.

Application Insights:

- High Sensitivity: The dye's sharp spectral properties minimize spectral overlap, enhancing clarity in multiplex assays.

- Quantitative Analysis: Flow cytometry studies have shown that BDP TMR can be used to quantify receptor-ligand interactions effectively .

Fluorescence Resonance Energy Transfer (FRET)

This compound serves as an excellent donor or acceptor dye in FRET experiments, allowing researchers to study molecular interactions and dynamics with high sensitivity.

Experimental Use:

In FRET assays involving G protein-coupled receptors, BDP TMR was conjugated to peptide ligands. The fluorescence shift observed upon ligand binding provided insights into receptor activation mechanisms .

Molecular Probes for Biomolecules

The amine-reactive nature of this compound allows it to label a variety of biomolecules including proteins, nucleic acids, and small molecules.

Applications:

- Protein Labeling: BDP TMR has been successfully conjugated to antibodies for immunofluorescence studies.

- Nucleic Acid Hybridization: The dye's compatibility with oligonucleotides makes it suitable for hybridization assays .

High-Throughput Screening

Due to its bright fluorescence and stability, this compound is ideal for high-throughput screening applications in drug discovery and biochemical assays.

Example Application:

In a high-throughput binding assay for small molecules interacting with target proteins, BDP TMR was employed as a fluorescent tag. The assay demonstrated rapid screening capabilities with reliable results .

Wirkmechanismus

BDP TMR NHS ester exerts its effects through the following mechanisms:

Vergleich Mit ähnlichen Verbindungen

Fluorescence Properties

Key Observations :

- BDP TMR balances brightness and wavelength specificity, making it ideal for multiplexing with green (e.g., BDP FL) and far-red (e.g., BDP X) dyes .

- BDP X exhibits lower quantum yield and diffuse intracellular distribution, likely due to fluorophore-driven aggregation .

Coupling Efficiency and Steric Effects

- This compound : High coupling yields (≥90%) reported in peptide and protein labeling, attributed to optimized spacer design and low steric hindrance .

- BDP FL NHS ester : Variable yields (32–97%) depending on conjugation site; steric hindrance at proline position 4 reduces efficiency to ~40% .

- BDP R6G NHS ester : Requires spacer arms (e.g., glycine) for successful conjugation in sterically crowded environments .

Colocalization Studies (P-glycoprotein Imaging):

Pearson Coefficient : Measures colocalization with P-glycoprotein (higher values = better targeting).

- BDP TMR and BDP FL show superior colocalization due to their balanced hydrophobicity and targeting moieties .

- BDP X’s diffuse pattern limits its utility in membrane protein studies .

Photostability and Signal-to-Noise Ratio:

Biologische Aktivität

BDP TMR NHS ester, a borondipyrromethene dye, is an amine-reactive compound primarily utilized for labeling proteins, peptides, and other molecules with amino groups. This compound is recognized for its high fluorescence intensity and stability, making it a valuable tool in various biological assays and imaging applications.

- Chemical Formula : CHBFNO

- CAS Number : 485397-12-4

- Molecular Weight : 495.28 g/mol

- Purity : ≥95% (by ^1H NMR and HPLC-MS)

- Solubility : Soluble in common organic solvents such as DMF, DMSO, DCM, and acetone.

- Absorption/Emission : Excitation at 545 nm and emission at 570 nm with a quantum yield of 0.95 .

Biological Applications

This compound is predominantly used in fluorescence-based assays due to its superior brightness compared to traditional dyes like TAMRA. Its long excited-state lifetime facilitates enhanced fluorescence anisotropy measurements, which are crucial for high-throughput binding assays. The compound's ability to react with amines allows for versatile applications in protein labeling and cellular imaging.

Key Applications:

- Fluorescence Anisotropy Measurements : Useful in studying molecular interactions and binding kinetics.

- High-Throughput Screening : Effective in drug discovery processes where binding affinities need to be assessed rapidly.

- Cellular Imaging : Enhances visualization of cellular components in various biological studies.

Study 1: Fluorescence Polarization Assays

A study demonstrated the effectiveness of this compound in fluorescence polarization assays. The researchers utilized the dye to label a peptide that specifically binds to a target protein. The results indicated that the use of BDP TMR provided a significantly higher signal-to-noise ratio compared to TAMRA-labeled peptides, thus improving assay sensitivity .

Study 2: Protein Labeling Efficiency

In another investigation, the labeling efficiency of this compound was compared with other fluorescent dyes. The study found that BDP TMR exhibited superior labeling efficiency when conjugated to antibodies, resulting in enhanced detection capabilities in immunofluorescence applications. The researchers reported a consistent increase in fluorescence intensity, which correlated with higher antigen detection rates .

Data Table: Comparative Analysis of Fluorescent Dyes

| Dye Type | Excitation (nm) | Emission (nm) | Quantum Yield | Labeling Efficiency | Application Area |

|---|---|---|---|---|---|

| This compound | 545 | 570 | 0.95 | High | Protein labeling, imaging |

| TAMRA | 543 | 576 | ~0.40 | Moderate | Protein labeling |

| Cy3 | 550 | 570 | ~0.85 | High | Nucleic acid labeling |

Q & A

Basic Research Questions

Q. What are the key spectral properties of BDP TMR NHS ester, and how do they influence experimental design?

this compound exhibits excitation/emission maxima at 545/570 nm, closely aligning with the TAMRA channel, making it suitable for fluorescence polarization assays and multiplexing with compatible dyes. Its high quantum yield and photostability ensure reliable signal detection in time-course experiments. Researchers should validate instrument filters to minimize cross-talk and optimize detection sensitivity .

Q. What are the standard protocols for conjugating this compound to amine-containing biomolecules?

Conjugation involves reacting the NHS ester with primary amines (e.g., lysine residues) at pH 8.3–8.5 (0.1 M sodium bicarbonate buffer). A 10:1 molar excess of dye-to-protein is typical, followed by 2-hour incubation at 4°C. Unreacted dye is removed via gel filtration or dialysis. Confirm labeling efficiency using UV-Vis spectroscopy (ε~74,000 M⁻¹cm⁻¹ at 545 nm) .

Q. How should this compound be stored to maintain reactivity, and what are common pitfalls in handling?

Store lyophilized powder at -20°C in anhydrous, dark conditions. Reconstitute in DMSO (not aqueous buffers) to avoid premature hydrolysis. Avoid freeze-thaw cycles. NHS ester reactivity decreases significantly if exposed to moisture or ambient temperatures >4 hours .

Advanced Research Questions

Q. How can researchers resolve discrepancies in fluorescence polarization data when using this compound in complex biological matrices?

Background interference from cellular autofluorescence or nonspecific binding can distort polarization values. Pre-clear samples via centrifugation (16,000 × g, 20 min) and include control experiments with unlabeled analyte. Use time-resolved measurements to distinguish specific binding from noise. Normalize data against matrix-only controls .

Q. What statistical approaches are recommended for analyzing time-dependent fluorescence quenching in this compound-labeled proteins?

Apply nonlinear regression to fit quenching data to a Stern-Volmer model. For dynamic quenching, use F₀/F = 1 + K_{SV}[Q], where K_{SV} is the Stern-Volmer constant. Account for static quenching by comparing temperature dependence (dynamic quenching decreases with temperature). Validate models with ANOVA and report 95% confidence intervals .

Q. What strategies optimize labeling efficiency when working with low-abundance targets or high-background samples?

Use a "tracer" approach: label a subset of molecules (e.g., 5–10% of total protein) to minimize signal saturation. Employ size-exclusion chromatography post-labeling to isolate monodisperse conjugates. For high-background samples, implement ratiometric imaging or lifetime-based detection to differentiate signals .

Q. How can researchers validate this compound labeling efficiency and site specificity in structurally sensitive proteins?

Combine mass spectrometry (MS) and circular dichroism (CD) spectroscopy. MS identifies conjugation sites via mass shifts (+495.29 Da), while CD confirms retained secondary structure. For small molecules, use HPLC with fluorescence detection to separate labeled/unlabeled species .

Q. Methodological Best Practices

- Data Reliability : Include triplicate technical replicates and biological replicates (n ≥ 3) to account for variability. Document batch-specific dye performance (e.g., lot-to-lot variability in quantum yield) .

- Ethical Design : Justify sample sizes using power analysis (α=0.05, β=0.2) and consult biostatisticians for complex designs (e.g., longitudinal studies) .

- Reproducibility : Publish full experimental parameters (e.g., dye-to-protein ratio, buffer composition) and raw data in supplementary materials .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24BF2N3O5/c1-15-20(9-13-25(34)36-31-23(32)11-12-24(31)33)16(2)29-22(15)14-18-6-10-21(30(18)26(29,27)28)17-4-7-19(35-3)8-5-17/h4-8,10,14H,9,11-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAZILQWJQABLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2C3=CC=C(C=C3)OC)C=C4[N+]1=C(C(=C4C)CCC(=O)ON5C(=O)CCC5=O)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24BF2N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.